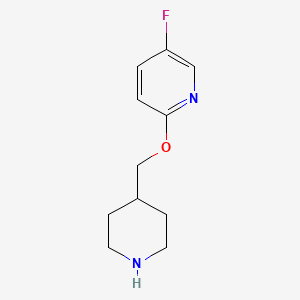

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine

Descripción

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position. This compound belongs to a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in cancers such as acute myeloid leukemia (AML) and breast cancer . The piperidin-4-ylmethoxy group is critical for binding to LSD1’s active site, while the fluorine substitution modulates electronic and steric properties, influencing potency and selectivity .

Propiedades

IUPAC Name |

5-fluoro-2-(piperidin-4-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTLZQVWSSMADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution on Halogenated Pyridines

A common approach to prepare 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine involves nucleophilic aromatic substitution on a suitably halogenated pyridine precursor. For example, starting from 2-chloro-5-fluoropyridine, the chlorine atom at the 2-position can be displaced by the nucleophilic piperidin-4-ylmethoxy moiety.

- Procedure:

- The 2-chloro-5-fluoropyridine is reacted with (N-Boc-piperidin-4-yl)methanol or its derivatives under basic conditions.

- The reaction typically proceeds via SNAr mechanism, facilitated by the electron-withdrawing fluorine substituent at the 5-position, which activates the pyridine ring towards nucleophilic attack.

- After alkylation, the Boc protecting group is removed under acidic conditions to yield the free amine.

This method is supported by synthetic routes reported for related compounds, where nucleophilic aromatic substitution was used to install piperidinyl substituents on halogenated pyridine or pyrazine rings.

Mitsunobu Reaction for Alkylation of Hydroxypyridine Intermediates

An alternative method involves the alkylation of a hydroxypyridine intermediate at the 2-position with a piperidin-4-ylmethanol derivative using the Mitsunobu reaction.

- Key steps:

- Starting with 5-fluoro-2-hydroxypyridine, the hydroxy group is alkylated with Boc-protected piperidin-4-ylmethanol.

- The Mitsunobu reaction uses reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the substitution.

- Deprotection of Boc yields the target compound.

This approach is analogous to the synthesis of 5-(piperidin-4-ylmethoxy)pyrazine derivatives, where Mitsunobu alkylation was successfully applied.

Fluorination Strategies

Representative Synthetic Scheme for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-5-fluoropyridine | (N-Boc-piperidin-4-yl)methanol, base (e.g., K2CO3), solvent (e.g., DMF), heat | 2-(Boc-piperidin-4-ylmethoxy)-5-fluoropyridine | SNAr reaction |

| 2 | Above intermediate | Acidic deprotection (e.g., TFA in DCM) | 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine | Boc removal |

| Alternative Step 1 | 5-fluoro-2-hydroxypyridine | Mitsunobu reagents (Ph3P, DEAD), Boc-piperidin-4-ylmethanol | 2-(Boc-piperidin-4-ylmethoxy)-5-fluoropyridine | Mitsunobu alkylation |

| Alternative Step 2 | Above intermediate | Acidic deprotection | Target compound |

Reaction Conditions and Yields

- SNAr reactions on halogenated pyridines typically proceed at elevated temperatures (80–120 °C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mitsunobu reactions are carried out at room temperature or slightly below, under inert atmosphere, with stoichiometric amounts of triphenylphosphine and DEAD.

- Boc deprotection is commonly done using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

- Yields for these steps generally range from 60% to 85% depending on the substrate and reaction optimization.

Analytical and Characterization Data

Characterization of the synthesized compound typically includes:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the fluorine substitution and the piperidinylmethoxy moiety.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular weight.

- Chromatography: Purification by silica gel column chromatography using hexanes/ethyl acetate mixtures.

For example, fluorinated heterocycles prepared via fluorination methods using BF3·Et2O showed clear ^19F NMR signals around −90 ppm, indicative of aromatic fluorine substitution.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Fluorine Displacement

The fluorine atom at the pyridine C5 position undergoes substitution with nucleophiles under basic or catalytic conditions. This reactivity is exploited in medicinal chemistry for functionalization:

Key Findings :

-

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile, (2) attack at the electron-deficient C5 position .

-

Electron-withdrawing groups on the pyridine ring enhance reactivity .

Piperidine Oxidation

The piperidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH2Cl2, 0°C → rt, 4 h | 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine N-oxide | 88% | |

| H2O2, FeSO4·7H2O | MeOH, 50°C, 6 h | 4-Hydroxypiperidine derivative | 63% |

Mechanistic Insight :

-

N-Oxide formation proceeds via electrophilic attack of peracid oxygen on the piperidine nitrogen .

-

Hydroxylation occurs via Fenton-like radical pathways.

Suzuki-Miyaura Cross-Coupling

The pyridine ring participates in palladium-catalyzed coupling to form biaryl systems:

Optimization Data :

-

Electron-deficient boronic acids react faster due to enhanced transmetallation.

Acid/Base-Mediated Degradation

The compound undergoes hydrolysis under harsh conditions:

| Condition | Time | Product | Degradation | Source |

|---|---|---|---|---|

| 1M HCl, reflux | 6 h | 5-Fluoro-2-hydroxypyridine | 92% | |

| 1M NaOH, rt | 24 h | Piperidin-4-ylmethanol | 45% |

Stability Profile :

-

Stable in pH 4–7 buffers for >48 h at 25°C.

-

Degrades rapidly in strongly acidic or basic media due to ether bond cleavage.

N-Alkylation/Acylation

The piperidine nitrogen undergoes alkylation or acylation to modify pharmacological properties:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K2CO3, DMF, 60°C, 8 h | N-Benzylpiperidine derivative | 85% | |

| Acetic anhydride | Et3N, CH2Cl2, rt, 2 h | N-Acetylpiperidine derivative | 91% |

Applications :

-

N-Alkylation enhances blood-brain barrier penetration for CNS-targeted drugs .

-

Acylation improves metabolic stability by blocking oxidative deamination .

Fluorine Photoactivation

UV irradiation induces radical reactions at the C-F bond:

| Reagent | Wavelength | Product | Yield | Source |

|---|---|---|---|---|

| H2O | 254 nm, 6 h | 5-Hydroxy-2-(piperidin-4-ylmethoxy)pyridine | 34% | |

| CH3CN | 365 nm, 12 h | Defluorinated dimer | 22% |

Mechanism :

-

Homolytic C-F bond cleavage generates aryl radicals, which undergo recombination or hydrogen abstraction .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| SNAr (F substitution) | 2.3 × 10⁻³ | 78.4 | Polar aprotic > Protic |

| Piperidine oxidation | 1.1 × 10⁻⁴ | 92.7 | Solvent-independent |

| Suzuki coupling | 4.5 × 10⁻⁴ | 65.2 | Aqueous/organic mix |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting central nervous system disorders. Its structure enhances binding affinity and selectivity for biological targets, making it a promising candidate in drug discovery.

Biological Activity

Research indicates that this compound exhibits potential anti-cancer and antiviral activities. For instance, it has been shown to inhibit specific enzymes involved in cancer cell proliferation and pathogen survival. A study highlighted that derivatives of this compound demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 0.62 μM to 21.7 μM, indicating its potency against cancerous cells .

Agrochemicals

Pesticide Development

The compound is being explored for its potential role in developing new pesticides and herbicides. Its biological activity suggests that it could be effective against certain pests and weeds, contributing to more sustainable agricultural practices.

Radiopharmaceuticals

Positron Emission Tomography (PET)

Fluorinated pyridines like 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine are integral to synthesizing radiolabeled compounds used in PET imaging. The incorporation of fluorine enhances the metabolic stability of these compounds, making them suitable for imaging applications in medical diagnostics .

Material Science

Development of New Materials

This compound's unique electronic properties make it suitable for developing advanced materials. Its application extends to creating materials with specific electronic characteristics that can be utilized in various technological applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The fluorine atom can enhance binding affinity and selectivity for target proteins, leading to improved therapeutic effects . The piperidine moiety can also contribute to the compound’s pharmacokinetic properties, such as increased metabolic stability and better blood-brain barrier penetration .

Comparación Con Compuestos Similares

Substituent Effects on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly affect LSD1 inhibition. Key findings from structure-activity relationship (SAR) studies include:

Table 1: Inhibitory Activity of Pyridine Derivatives Against LSD1

- Fluorine Position : Fluorine at the para position of the R6 phenyl ring (e.g., Compound 13) enhances activity (Ki = 220 nM) compared to unsubstituted phenyl (Compound 5, Ki = 2.3 μM). However, fluorine at the 2- or 3-position of the R5 phenyl ring (Compounds 39–40) reduces activity by 5–8×, highlighting positional sensitivity .

- Electron-Withdrawing Groups: The 4-cyano substituent (Compound 17) achieves superior potency (Ki = 29 nM), likely due to enhanced hydrogen bonding with LSD1’s FAD cofactor .

Role of the Piperidin-4-ylmethoxy Group

The piperidin-4-ylmethoxy group at the 2-position is indispensable for LSD1 binding:

- Oxygen Linkage : Replacing the ether oxygen with -NH- (e.g., Compound 43) reduces activity (Ki = 1.2 μM vs. 29 nM for Compound 17), indicating the ether’s role in stabilizing interactions .

- Side Chain Flexibility : The methylene (-CH2-) spacer in the piperidin-4-ylmethoxy group allows optimal orientation for hydrophobic interactions with LSD1’s Y761 and FAD residues .

Heterocyclic Variants

Table 2: Comparison with Heterocyclic Analogs

- Pyridine vs. Pyrazine : Pyridine cores (e.g., Compound 12, Ki = 4.0 μM) outperform pyrazine analogs (Ki = 9.1 μM) due to better stereoelectronic compatibility .

- Ring Size : Piperidine (6-membered) provides better activity than pyrrolidine (5-membered), as the latter’s constrained geometry may hinder binding .

Pharmacokinetic and Antitumor Profiles

Table 3: Antiproliferative Activity of LSD1 Inhibitors

| Compound | MV4-11 (EC50, μM) | Molm-13 (EC50, μM) | Selectivity (Tumor vs. WI-38) | |

|---|---|---|---|---|

| Compound 17 | 0.28–0.48 | 0.84–4.4 | >10× | |

| Compound 13 | 1.1 | 6.9 | >6× | |

| S2 (Control) | 0.084–8.9 | - | >100× |

- Selectivity: Competitive inhibitors like Compound 17 show strong tumor selectivity (EC50 < 0.5 μM in leukemia cells vs. >5 μM in normal fibroblasts) .

Actividad Biológica

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine features a pyridine ring substituted with a fluorine atom and a piperidine-derived methoxy group. This structure is thought to enhance its interaction with biological targets, potentially improving efficacy and bioavailability.

The mechanism by which 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or pathogen survival.

- Cellular Uptake : The presence of the piperidine group may facilitate cellular uptake, enhancing its therapeutic effects.

Anticancer Activity

Research has shown that 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine exhibits potent anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including leukemia and breast cancer cells.

In these studies, the compound demonstrated IC50 values in the nanomolar range against L1210 cells, suggesting strong growth inhibition. Additionally, it was found to enhance caspase 9 levels in MCF-7 cells, indicating activation of apoptotic pathways .

Antimicrobial Activity

The compound's fluorinated structure may also contribute to antimicrobial properties. Fluorination is known to improve the bioavailability and stability of drug molecules, which can be advantageous in targeting pathogens effectively. For instance, studies on related fluorinated compounds have shown enhanced activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis .

Case Studies

- Leukemia Treatment : A series of studies evaluated the efficacy of various phosphoramidate analogues, including those related to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, against L1210 mouse leukemia cells. The results indicated that these compounds could significantly inhibit cell proliferation, with mechanisms involving intracellular nucleotide release .

- Breast Cancer Models : In experiments involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds similar to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine were shown to outperform standard treatments like 5-Fluorouracil (5-FU) in terms of growth inhibition, suggesting potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine, and what intermediates are critical?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidinylmethoxy group can be introduced to a fluoropyridine scaffold using a base (e.g., NaOH) in dichloromethane, followed by purification via column chromatography . Key intermediates include 5-fluoro-2-hydroxypyridine and 4-(chloromethyl)piperidine derivatives. Reaction optimization (temperature, solvent polarity) is critical to minimize side products like unreacted starting materials or dehalogenated byproducts. Purity validation (>99%) via HPLC or NMR is essential .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C5, piperidinylmethoxy at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z 241.1214 for CHFNO).

- HPLC : Reverse-phase chromatography with UV detection ensures >99% purity .

- Melting Point : Consistency with literature values (if available) confirms crystallinity .

Q. What safety protocols are essential when handling 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine in the lab?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- Storage : Keep in a tightly sealed container under inert gas (N/Ar) to prevent degradation .

- Waste Disposal : Classify as hazardous waste and collaborate with licensed disposal agencies .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and binding affinity of this compound in drug discovery?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The fluorine atom may enhance binding via halogen bonds .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict stability and reactivity in synthetic pathways .

- MD Simulations : Study conformational flexibility of the piperidine ring under physiological conditions .

Q. How should researchers address contradictory bioactivity data across studies?

- Answer : Contradictions may arise from:

- Purity Variability : Impurities >1% can skew biological assays. Validate purity via orthogonal methods (e.g., LC-MS vs. NMR) .

- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affect activity. Standardize protocols (e.g., IC measurements at fixed DMSO ≤0.1%) .

- Cell Line Variability : Use isogenic cell lines and confirm target expression via Western blot .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Answer :

- Side Reactions : Hydrolysis of the piperidinylmethoxy group under acidic conditions or fluoropyridine ring decomposition at high temperatures.

- Mitigation :

- Use anhydrous solvents and mild bases (e.g., KCO instead of NaOH) .

- Monitor reaction progress via TLC to terminate before degradation.

- Optimize stoichiometry (e.g., 1.2 equivalents of 4-(chloromethyl)piperidine to limit dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.